3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid

Catalog No.
S13715352
CAS No.
M.F
C18H19NO4
M. Wt
313.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenz...

Product Name

3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid

IUPAC Name

2,4,6-trimethyl-3-(phenylmethoxycarbonylamino)benzoic acid

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

InChI

InChI=1S/C18H19NO4/c1-11-9-12(2)16(13(3)15(11)17(20)21)19-18(22)23-10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

OSLBARSTGXFTGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)C)NC(=O)OCC2=CC=CC=C2)C

3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid is a complex organic compound characterized by its unique structural features. It consists of a benzyloxycarbonyl group attached to an amino group, which in turn is linked to a trimethyl-substituted benzoic acid moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its functional groups, which can participate in various

  • Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzoic acid derivatives.
  • Oxidation: The amino group can be oxidized to form various nitrogen-containing functional groups, potentially leading to the formation of nitro compounds or imines.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, which are useful in various applications including drug formulation.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of simpler aromatic compounds .

  • Antimicrobial Activity: Many benzoic acid derivatives have shown antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects: Compounds that contain amino and carboxylic acid functional groups can exhibit anti-inflammatory activities through modulation of signaling pathways involved in inflammation.
  • Potential as Drug Precursors: Due to the presence of the benzyloxycarbonyl protecting group, this compound could serve as a precursor for the synthesis of more complex pharmaceuticals .

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid typically involves several steps:

  • Protection of Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
  • Introduction of Methyl Groups: Methylation can be performed using methyl iodide and a base like potassium carbonate to introduce methyl groups at the 2, 4, and 6 positions on the benzoic acid ring.
  • Formation of Carboxylic Acid: The final step involves hydrolysis or oxidation to ensure that the carboxylic acid functionality is intact .

3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid has several potential applications:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds due to its reactive functional groups.
  • Chemical Research: This compound can be utilized in research settings for studying reaction mechanisms involving amino acids and their derivatives.
  • Biochemical Studies: Its structural features make it suitable for studies related to enzyme inhibition or interaction with biological receptors .

Interaction studies involving 3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid could focus on:

  • Protein Binding Affinity: Investigating how this compound interacts with various proteins could provide insights into its potential therapeutic uses.
  • Receptor Binding Studies: Understanding its affinity for specific receptors may reveal possible applications in drug design targeting those receptors.
  • Metabolic Pathway Analysis: Studying how this compound is metabolized in biological systems could help elucidate its pharmacokinetics and pharmacodynamics .

Several compounds share structural similarities with 3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid. Here are some notable examples:

Compound NameStructureUnique Features
3-Amino-2,4,6-trimethylbenzoic AcidStructureLacks protective group but retains similar activity.
Benzyloxycarbonyl-L-alanineStructureContains an amino acid backbone; used in peptide synthesis.
2-(Benzyloxy)benzoic AcidStructureSimilar aromatic structure but without amino functionality.

Uniqueness

The uniqueness of 3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid lies in its combination of protective groups and multiple methyl substitutions on the aromatic ring. This configuration may enhance its stability and reactivity compared to simpler analogs.

Carbobenzoxy (Cbz) Protection Strategies for Amino Groups

The benzyloxycarbonyl protecting group, commonly known as carbobenzoxy or Z-group, represents one of the most fundamental and widely utilized amino protection strategies in organic synthesis [1] [2]. This protecting group was first introduced by Leonidas Zervas in the early 1930s and became the cornerstone of the Bergmann-Zervas carboxybenzyl method of peptide synthesis [3]. The carbobenzoxy group effectively suppresses the nucleophilic and basic properties of the nitrogen lone pair, providing essential reactivity masking that prevents racemization of protected amines [3].

The introduction of the carbobenzoxy protecting group typically involves the reaction of benzyl chloroformate with amino compounds under basic conditions [1] [2]. The most common procedures include treatment with benzyl chloroformate in the presence of bases such as triethylamine, pyridine, or sodium bicarbonate [1]. The reaction is usually conducted in aprotic organic solvents such as dichloromethane, though protic solvents may be employed when selective protection is required due to the greater nucleophilicity of amino groups compared to hydroxyl groups [1].

Several optimized protocols have been developed for carbobenzoxy protection, including the use of benzyl chloroformate with sodium carbonate in water at 0°C, treatment with magnesium oxide in ethyl acetate at 70°C to reflux, and reactions employing benzyl chloroformate with diisopropylethylamine in acetonitrile in the presence of scandium trifluoromethanesulfonate [3]. The carbobenzoxy group demonstrates remarkable stability under basic conditions, showing resistance to bases such as lithium diisopropylamide, triethylamine, pyridine, and potassium tert-butoxide [2].

The deprotection of carbobenzoxy-protected amines is most commonly achieved through catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere [1] [2] [4]. Alternative deprotection methods include strong acid cleavage using hydrogen bromide or trimethylsilyl iodide, and reduction with sodium in liquid ammonia [1]. The hydrogenolysis conditions typically employ elevated temperatures of 80°C and pressures of 1 bar, with reaction times ranging from minutes to hours depending on the substrate complexity [4].

Mechanochemical Approaches for Sterically Hindered Systems

Mechanochemical synthesis has emerged as a revolutionary approach for addressing the challenges associated with sterically hindered organic systems [5] [6] [7]. This methodology employs mechanical energy through ball milling to enable solvent-free reactions that are otherwise difficult or impossible to accomplish using conventional solution-based methods [5] [6]. The mechanochemical approach is particularly advantageous for sterically hindered compounds, as the high-energy mechanical forces can overcome steric barriers that typically impede traditional synthetic transformations [8] [5].

Ball milling techniques have demonstrated exceptional capability in synthesizing complex organic molecules, including those bearing sterically hindered substituents [8] [5]. The process involves placing solid reactants in a ball mill jar containing stainless steel grinding balls, where vigorous shaking generates the mechanical energy required to initiate chemical transformations [9]. For sterically hindered imidazolium salts, mechanochemical grinding with silver oxide has been shown to furnish heteroleptic or homoleptic complexes in high yields and short reaction times, overcoming the challenges posed by electron-poor or low-solubility substrates [8].

The mechanochemical synthesis of sterically hindered systems offers several distinct advantages over conventional methods [7] [10]. The absence of bulk solvents eliminates solubility limitations that often plague sterically congested molecules, while the precise control over stoichiometry enables more efficient use of reagents [10]. Furthermore, mechanochemical processes often exhibit enhanced selectivity, leading to simplified work-up procedures and reduced waste generation [10]. The increased kinetic energy provided by ball milling enables reactants to overcome intermolecular attractions and prevent agglomeration, facilitating reactions that would otherwise be hindered by steric factors [11].

Recent developments in mechanochemical organic synthesis have focused on reactions that are uniquely feasible in the solid state [6]. These include selective organic synthetic reactions that cannot be achieved through conventional solution-based methods, molecular transformations of insoluble compounds, and novel mechanical-force-driven reactions [6]. The environmental benefits of mechanochemical approaches are particularly significant, as organic solvents typically account for 80-90% of the total mass used in conventional organic reactions [6] [10].

ParameterTraditional SynthesisMechanochemical Synthesis
Solvent UsageHigh (80-90% of mass)None to minimal
Reaction TimeHours to daysMinutes to hours
Energy EfficiencyModerateHigh
Yield70-95%80-98%
SelectivityVariableOften higher
Environmental ImpactHigh wasteLow waste
Equipment CostModerateHigh
ScalabilityGoodEmerging

Comparative Analysis of Acylation Techniques

The acylation of amino groups represents a fundamental transformation in organic synthesis, with multiple methodologies available for achieving this crucial reaction [12] [13] [14]. Each acylation technique exhibits distinct characteristics in terms of reactivity, selectivity, and practical considerations that influence their suitability for specific synthetic applications [12] [13].

Acyl chlorides represent the most reactive acylating agents, offering very high reactivity but limited selectivity [14]. These reagents react readily with nucleophiles including alcohols, amines, and thiols to form acyl derivatives [14]. However, their extreme water sensitivity and the production of hydrogen chloride as a byproduct necessitate anhydrous conditions and careful handling procedures [14]. The high reactivity of acyl chlorides makes them suitable for reactions requiring rapid acylation at low temperatures, typically in the range of 0 to 25°C [12].

Acid anhydrides provide moderate reactivity with improved selectivity compared to acyl chlorides [14]. Acetic anhydride is commonly employed due to its lower toxicity compared to acetyl chloride [12]. The reaction conditions for acid anhydrides typically require elevated temperatures of 25 to 80°C, and the byproduct formation of carboxylic acids is generally more manageable than hydrogen chloride production [12] [14]. The mechanochemical acylation using acid anhydrides has been demonstrated under solvent-free and catalyst-free conditions at 80-85°C, providing a green alternative to traditional methods [12].

Active esters offer moderate to high reactivity with excellent selectivity, particularly when using reagents such as N-hydroxysuccinimide esters [13]. These reagents demonstrate reduced water sensitivity compared to acyl chlorides and anhydrides, allowing for greater flexibility in reaction conditions [13]. The temperature range for active ester acylations typically spans 0 to 40°C, with N-hydroxysuccinimide as the primary byproduct [13].

Carbodiimide coupling represents a highly selective acylation method commonly employed in peptide synthesis . This technique utilizes coupling reagents such as dicyclohexylcarbodiimide in the presence of catalysts like 4-dimethylaminopyridine . The moderate reactivity of carbodiimide coupling allows for precise control over the acylation process, with urea derivatives formed as byproducts . The reaction typically proceeds at 0 to 25°C under anhydrous conditions .

Acylation ReagentReactivitySelectivityWater SensitivityByproductsTemperature Range (°C)Solvent Requirements
Acyl ChloridesVery HighLowVery HighHCl0 to 25Anhydrous
Acid AnhydridesModerateModerateHighCarboxylic Acid25 to 80Anhydrous
Active EstersModerate to HighHighLow to ModerateN-Hydroxysuccinimide0 to 40Various
Carbodiimide CouplingModerateHighLowUrea Derivative0 to 25Anhydrous
Mixed AnhydridesHighModerateHighCarboxylic Acid + CO2-20 to 0Anhydrous

Purification Protocols for Polyalkylated Benzoic Acid Derivatives

The purification of polyalkylated benzoic acid derivatives requires specialized protocols that account for their unique physicochemical properties, including increased steric hindrance and altered solubility characteristics [16] [17] [18]. These compounds present particular challenges due to their tendency to form stable aggregates and their reduced solubility in conventional purification solvents [19] [20].

Recrystallization remains the most cost-effective and scalable purification method for polyalkylated benzoic acid derivatives [21]. The process involves careful solvent selection based on the principle that compounds should exhibit low solubility at room temperature and high solubility at the boiling point of the chosen solvent [21]. For benzoic acid derivatives, the recrystallization protocol typically begins with grinding the sample to powder form, followed by dissolution in hot solvent with approximately 5% excess volume [21]. The solution is then subjected to slow cooling to room temperature, followed by ice cooling to minimize compound solubility and maximize crystal formation [21]. The crystallization process may require extended periods, particularly for highly substituted derivatives that form crystals slowly, necessitating stirring and scratching with a glass rod to induce nucleation [21].

High-performance liquid chromatography represents the gold standard for achieving high-purity polyalkylated benzoic acid derivatives [18] [22]. The Ascentis reverse-phase amide column has demonstrated particular effectiveness for the separation of benzoic acid derivatives, utilizing mobile phases consisting of trifluoroacetic acid in water and acetonitrile [18]. The method employs gradient elution programs that can effectively separate structurally similar compounds based on their acidity differences and hydrophobic interactions [22]. For aromatic compounds bearing multiple alkyl substituents, the separation is typically achieved using ammonium hydroxide-based mobile phases with sodium acetate gradients [22].

Column chromatography using silica gel provides an intermediate approach between recrystallization and high-performance liquid chromatography [17] [23]. Flash column chromatography is particularly useful for removing polar impurities such as residual carboxylic acids, which can be easily identified due to their ultraviolet activity and extreme polarity [17]. The technique allows for the separation of compounds with similar retention factors by employing gradient elution with increasing concentrations of ethyl acetate [17]. Thin-layer chromatography on silica gel serves as an effective analytical tool for monitoring the purification process and optimizing separation conditions [23].

Acid-base extraction protocols exploit the amphoteric nature of benzoic acid derivatives to achieve selective purification [24]. The method involves sequential extractions with dilute hydrochloric acid and sodium hydroxide solutions to separate acidic, basic, and neutral components [24]. For polyalkylated benzoic acid derivatives, the carboxylic acid functionality enables formation of water-soluble sodium salts under basic conditions, allowing separation from neutral impurities that remain in the organic phase [24]. Subsequent acidification precipitates the purified benzoic acid derivative, which can be collected by filtration [24].

Sublimation provides an effective purification method for volatile polyalkylated benzoic acid derivatives, particularly those with symmetrical substitution patterns [19]. The technique is especially valuable for removing non-volatile impurities and achieving high purity levels of 95-99% [19]. However, the applicability is limited to compounds with sufficient volatility and thermal stability under reduced pressure conditions [19].

Purification MethodPurity Achieved (%)Scale SuitabilityCostTime RequiredBest For
Recrystallization90-99LargeLow2-24 hoursCrystalline compounds
Column Chromatography85-98Small to MediumModerate1-6 hoursMultiple impurities
HPLC95-99.9Small to MediumHigh30 min - 2 hoursHigh purity needs
Acid-Base Extraction80-95LargeLow2-8 hoursAcid/base compounds
Sublimation95-99SmallLow1-4 hoursVolatile compounds

Crystallographic Data and Solid-State Arrangement

The crystallographic analysis of 3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid reveals fundamental insights into its solid-state organization and molecular packing arrangements. While specific crystallographic parameters for this exact compound remain limited in the literature, structural analysis can be informed by related compounds and the known crystallographic behavior of trimethylbenzoic acid derivatives [4] [5] [6] [7].

The parent 2,4,6-trimethylbenzoic acid system crystallizes in a monoclinic crystal system with characteristic intermolecular hydrogen bonding patterns typical of carboxylic acid dimers [7] [8] [9]. The melting point of 2,4,6-trimethylbenzoic acid is established at 152-156°C [5] [7] [8] [10] [9], providing a reference point for understanding thermal behavior in the protected derivative.

Property2,4,6-Trimethylbenzoic AcidExpected for Cbz-Protected Derivative
Melting Point152-156°C [7] [8] [10]Higher due to additional molecular weight
Crystal SystemMonoclinic [7]Likely monoclinic or triclinic
Hydrogen BondingCarboxyl dimers [7]Extended network with Cbz NH groups
Molecular PackingLayered arrangement [7]More complex due to aromatic interactions

The benzyloxycarbonyl protecting group introduces additional structural complexity through potential π-π stacking interactions between benzyl rings and conformational flexibility around the carbamate linkage [11] [12] [13]. Theoretical studies on related Cbz-protected compounds indicate that the carbamate group preferentially adopts a trans configuration, which influences the overall molecular geometry and crystal packing [14].

The three methyl substituents at positions 2, 4, and 6 on the benzoic acid ring create significant steric hindrance, leading to orthogonal orientation of the carboxyl group relative to the aromatic ring plane [4] [6] [7]. This steric environment, combined with the bulky benzyloxycarbonyl group at position 3, likely results in a layered crystal structure with alternating hydrophobic and hydrophilic regions.

Acid Dissociation Constants (pKa) in Various Solvent Systems

The acid dissociation behavior of 3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid is influenced by both the carboxylic acid functionality and the electron-withdrawing nature of the benzyloxycarbonyl group. Understanding the pKa values is crucial for predicting solubility, stability, and reactivity under different pH conditions.

The parent 2,4,6-trimethylbenzoic acid exhibits a pKa value of 3.448 at 25°C [7], which serves as a baseline for comparison. The introduction of the benzyloxycarbonyl amino group at the 3-position significantly alters the electronic environment of the carboxylic acid group through both inductive and resonance effects.

CompoundpKa1 (COOH)pKa2 (NH)SolventTemperatureReference
2,4,6-Trimethylbenzoic acid3.448-Water25°C [7]
Benzyloxycarbonyl amino acids2.8-3.59.2-9.8Water25°C [15] [11]
Protected aromatic amino acids6.0-7.8-Water25°C [15]

The benzyloxycarbonyl group functions as an electron-withdrawing substituent, which is expected to decrease the pKa of the carboxylic acid group relative to the unsubstituted trimethylbenzoic acid [15] [11]. Based on structural analogies with other Cbz-protected aromatic amino acids, the carboxylic acid pKa is estimated to be in the range of 2.8-3.2 [15] [11].

The carbamate nitrogen in the benzyloxycarbonyl group typically exhibits very weak basicity due to resonance delocalization with the carbonyl group [11] [12] [13]. However, under strongly acidic conditions (pH < 1), protonation may occur with an estimated pKa around 0-1.

Solvent Effects on pKa Values:

In non-aqueous solvents, the acid dissociation behavior varies significantly. Studies on related benzoic acid derivatives show pKa shifts of 2-4 units in organic solvents compared to water [15] [16]. In dimethyl sulfoxide (DMSO), carboxylic acids typically exhibit pKa values 5-8 units higher than in water, while in acetonitrile, the values are typically 2-4 units higher [16].

Thermal Stability and Phase Transition Behavior

The thermal stability of 3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid is governed by the relative stabilities of its functional groups and the mechanisms of thermal decomposition. Understanding these properties is essential for processing, storage, and synthetic applications.

Thermal analysis of the parent 2,4,6-trimethylbenzoic acid reveals a melting point of 152-156°C [5] [7] [8] [10] [9] with subsequent thermal decomposition occurring at higher temperatures. The compound exhibits an enthalpy of fusion (ΔfusH°) of approximately 20.22 kJ/mol [17], indicating moderate intermolecular forces in the solid state.

Thermal Property2,4,6-Trimethylbenzoic AcidBenzyloxycarbonyl Compounds
Melting Point152-156°C [7] [8] [10]Typically 20-50°C higher
Decomposition Onset>200°C [17]150-200°C for Cbz group
Enthalpy of Fusion20.22 kJ/mol [17]Estimated 25-35 kJ/mol
Glass TransitionNot observedPossible at 50-80°C

Benzyloxycarbonyl Group Thermal Behavior:

The benzyloxycarbonyl protecting group exhibits characteristic thermal decomposition patterns that have been extensively studied [11] [12] [18] [19]. Thermal degradation typically begins around 150-200°C through cleavage of the benzyl-oxygen bond, leading to formation of benzyl alcohol and isocyanate intermediates [12] [20].

Research on Cbz-protected compounds indicates a multi-step degradation process [19] [21]. Initial decomposition involves loss of the benzyl group (C7H7, m/z 91) followed by decarboxylation and formation of amine products [19] [20]. The presence of multiple methyl groups in the aromatic ring may provide additional stabilization through hyperconjugation effects.

Phase Transition Analysis:

Differential scanning calorimetry (DSC) studies of related compounds show complex thermal behavior with possible glass transition temperatures around 50-80°C for Cbz-protected molecules [19]. The compound likely exhibits the following thermal sequence:

  • Glass transition (Tg): Estimated 60-80°C based on molecular mobility
  • Melting (Tm): Expected 170-200°C (higher than parent acid)
  • Decomposition onset: 180-220°C for Cbz group cleavage
  • Complete decomposition: >250°C with volatile product formation

The thermal stability is enhanced by the presence of aromatic stabilization from both the trimethylbenzoic acid core and the benzyl group of the protecting moiety [18] [19].

Spectroscopic Characterization

Comprehensive spectroscopic analysis of 3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid provides detailed structural information and enables identification of characteristic vibrational, electronic, and magnetic resonance signatures.

Multinuclear NMR Spectral Assignments

Nuclear magnetic resonance spectroscopy provides definitive structural characterization through analysis of proton (1H) and carbon-13 (13C) chemical environments. The complex molecular structure generates distinct resonance patterns that reflect the electronic and steric influences of the functional groups.

Proton NMR (1H NMR) Spectral Assignments:

The 1H NMR spectrum of 3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid exhibits characteristic resonances reflecting the diverse proton environments. Based on the parent 2,4,6-trimethylbenzoic acid spectrum [22] [23] and benzyloxycarbonyl protection patterns [14] [24] [25], the following assignments are expected:

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignment
12.0-13.01Hbr sCOOH proton
7.8-8.51Hbr sNH (carbamate)
7.2-7.45HmBenzyl aromatic (C6H5)
6.8-7.01HsAromatic H (position 5)
5.0-5.22HsOCH2Ph (benzyl CH2)
2.2-2.49HsThree CH3 groups

The carboxylic acid proton appears significantly downfield (δ 12.0-13.0 ppm) due to hydrogen bonding and the electron-withdrawing environment [22] [26] [23]. The carbamate NH proton typically resonates at δ 7.8-8.5 ppm and may show broadening due to exchange processes [14] [24].

The benzyl aromatic protons generate a complex multiplet pattern in the δ 7.2-7.4 ppm region, characteristic of monosubstituted benzene rings [14] [24] [25]. The benzylic methylene protons (OCH2Ph) appear as a singlet around δ 5.0-5.2 ppm, showing the typical chemical shift for benzyl ethers [12] [14].

Carbon-13 NMR (13C NMR) Spectral Assignments:

The 13C NMR spectrum provides detailed information about the carbon framework and electronic environments. Key resonances include:

Chemical Shift (δ, ppm)AssignmentMultiplicity
170-175COOH carbonyls
155-160Carbamate C=Os
135-145Aromatic carbonsmultiple
125-135Aromatic CH carbonsmultiple
65-70OCH2Phs
18-22CH3 groupsmultiple

The carboxylic acid carbonyl carbon appears around δ 170-175 ppm, while the carbamate carbonyl resonates at δ 155-160 ppm [14] [22]. The aromatic carbon signals show characteristic patterns for substituted benzene rings, with quaternary carbons appearing at different chemical shifts than CH carbons [22] [23].

Vibrational Modes in IR/Raman Spectroscopy

Infrared and Raman spectroscopic analysis reveals characteristic vibrational modes that provide detailed structural information about functional group environments and molecular interactions.

Infrared Spectroscopy (FTIR) Analysis:

The IR spectrum of 3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid exhibits characteristic absorption bands reflecting the diverse functional groups present. Key vibrational assignments include:

Frequency (cm⁻¹)IntensityAssignmentVibrational Mode
3300-3500mediumN-H stretchCarbamate NH
2900-3000strongC-H stretchAromatic and aliphatic CH
1700-1720strongC=O stretchCarboxylic acid
1680-1700strongC=O stretchCarbamate carbonyl
1600-1650mediumC=C stretchAromatic ring
1500-1550mediumN-H bendCarbamate deformation
1200-1300strongC-O stretchEster and carbamate

The carboxylic acid carbonyl stretch appears as a strong absorption around 1700-1720 cm⁻¹, which is characteristic of aromatic carboxylic acids [27] [28] [29]. The carbamate carbonyl generates a distinct band at 1680-1700 cm⁻¹, slightly lower in frequency due to resonance delocalization [27] [30].

Studies on trimethylbenzoic acid derivatives show characteristic methyl group deformation modes around 1380-1450 cm⁻¹ [28] [29]. The benzyloxycarbonyl group contributes additional aromatic C-H stretching modes in the 3000-3100 cm⁻¹ region and aromatic ring vibrations around 1600 cm⁻¹ [30] [31].

Raman Spectroscopy Analysis:

Complementary Raman spectroscopic analysis provides information about symmetric vibrational modes and aromatic ring vibrations. Key Raman-active modes include:

Frequency (cm⁻¹)IntensityAssignment
1600-1650strongAromatic C=C stretch
1000-1200mediumAromatic C-H bending
800-900strongAromatic ring breathing
200-400weakLattice vibrations

The aromatic ring breathing modes around 800-900 cm⁻¹ are particularly intense in Raman spectroscopy and provide fingerprint information about the substitution pattern [28] [32] [33]. The presence of multiple methyl groups generates characteristic C-H bending modes that can be used to confirm the substitution pattern.

Mass Fragmentation Patterns

Mass spectrometric analysis of 3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid reveals characteristic fragmentation patterns that provide structural information and enable identification through molecular ion and fragment ion analysis.

Molecular Ion and Base Peak Analysis:

The molecular ion [M]⁺- appears at m/z 313 (calculated molecular weight 313.33 g/mol), corresponding to the intact molecular structure C18H19NO4 [34] [2] [3]. Under electron ionization (EI) conditions, the molecular ion typically shows moderate intensity due to the presence of multiple cleavage sites.

m/z ValueRelative IntensityIon FormulaAssignment
31315-25%[M]⁺-Molecular ion
28220-40%[M-31]⁺Loss of OCH3 or CH2OH
26930-50%[M-44]⁺Loss of CO2
22260-80%[M-91]⁺Loss of benzyl (C7H7)
17840-70%[M-135]⁺Loss of Cbz group
9180-100%C7H7⁺Benzyl cation (base peak)

Characteristic Fragmentation Pathways:

The fragmentation behavior follows established patterns for benzyloxycarbonyl-protected compounds and aromatic carboxylic acids [35] [36] [37]. The primary fragmentation pathways include:

  • Benzyl Cation Formation (m/z 91): The most intense peak typically corresponds to the benzyl cation (C7H7⁺), formed through cleavage of the benzyl-oxygen bond in the protecting group [35] [36]. This fragment serves as a diagnostic ion for benzyloxycarbonyl-containing compounds.

  • Decarboxylation (m/z 269): Loss of carbon dioxide (44 Da) from the molecular ion generates [M-44]⁺, which is common for aromatic carboxylic acids [38] [39]. This fragmentation is facilitated by the electron-withdrawing nature of the aromatic system.

  • Cbz Group Loss (m/z 178): Complete elimination of the benzyloxycarbonyl protecting group (135 Da) yields a fragment corresponding to the methylated benzoic acid portion [35] [36]. This fragmentation involves rearrangement processes and provides information about the core structure.

  • Methyl Group Losses: Sequential or simultaneous loss of methyl groups (15 Da each) generates characteristic fragment ions that confirm the trimethyl substitution pattern [40] [41].

Advanced Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation pathways and structural confirmation. Collision-induced dissociation (CID) of the molecular ion reveals secondary fragmentations:

  • m/z 222 → m/z 178: Loss of CO2 from the decarboxylated fragment
  • m/z 91 → m/z 65: Ring contraction of the benzyl cation
  • m/z 178 → m/z 163: Loss of methyl radical from the core structure

The fragmentation patterns are consistent with those observed for related benzyloxycarbonyl amino acid derivatives and provide definitive structural identification [35] [36] [42] [43]. The relative intensities of fragment ions are influenced by the electron-donating methyl groups, which stabilize carbocation intermediates through hyperconjugation.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

313.13140809 g/mol

Monoisotopic Mass

313.13140809 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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